3-Methylisothiazole-4,5-dicarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methylisothiazole-4,5-dicarboxamide is a chemical compound with the molecular formula C6H7N3O2S and a molecular weight of 185.20 g/mol It is a derivative of isothiazole, a five-membered heterocyclic compound containing nitrogen and sulfur atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylisothiazole-4,5-dicarboxamide typically involves the reaction of 3-methylisothiazole with appropriate reagents to introduce the dicarboxamide functional groups. One common method involves the use of amide-forming reagents under controlled conditions to achieve the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing purification techniques to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-Methylisothiazole-4,5-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
3-Methylisothiazole-4,5-dicarboxamide has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s interactions with biological molecules are studied to understand its potential biological activity.
Medicine: Research is conducted to explore its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 3-Methylisothiazole-4,5-dicarboxamide involves its interaction with specific molecular targets. The compound can undergo photochemical isomerization, where it absorbs light and undergoes structural changes. This process involves pathways such as internal cyclization–isomerization, ring contraction–ring expansion, and direct photochemical reactions . These mechanisms are studied to understand the compound’s behavior under different conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Methylisothiazole: A simpler derivative without the dicarboxamide groups.
4-Methylisothiazole: Another isomer with a different substitution pattern.
5-Methylisothiazole: Similar to 3-Methylisothiazole but with the methyl group at a different position.
Uniqueness
3-Methylisothiazole-4,5-dicarboxamide is unique due to the presence of both the methyl and dicarboxamide groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these functional groups are required.
Eigenschaften
Molekularformel |
C6H7N3O2S |
---|---|
Molekulargewicht |
185.21 g/mol |
IUPAC-Name |
3-methyl-1,2-thiazole-4,5-dicarboxamide |
InChI |
InChI=1S/C6H7N3O2S/c1-2-3(5(7)10)4(6(8)11)12-9-2/h1H3,(H2,7,10)(H2,8,11) |
InChI-Schlüssel |
WGJRHJKAKWKVQM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NSC(=C1C(=O)N)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.